2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring an indole ring system, a phenyl group, a trifluoromethyl group, and an acetamide moiety
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes that result in their biological activities . These changes can include alterations in cell signaling, enzyme activity, or gene expression, among others .
Biochemical Pathways
These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities involves different biochemical pathways, indicating that indole derivatives can have broad effects on cellular biochemistry .
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the effects could be diverse, depending on the specific targets and pathways involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the reaction of phenylhydrazine with indole-3-carboxaldehyde to form the indole derivative, followed by subsequent functionalization. The sulfanyl group can be introduced through a thiol-ene reaction, and the acetamide moiety can be added via acylation.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: : Reduction reactions can be performed on the trifluoromethyl group or other functional groups present in the molecule.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: : Nucleophiles like sodium hydrosulfide (NaHS) can be used for substitution reactions.
Major Products Formed
Oxidation: : Indole-3-carboxylic acid derivatives.
Reduction: : Reduced forms of the trifluoromethyl group.
Substitution: : Sulfanyl-substituted derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: : The compound's unique structure may make it useful in drug development, particularly for targeting specific biological pathways.
Industry: : It can be used in the production of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other indole derivatives or compounds with trifluoromethyl groups, but the exact structure and properties of this compound set it apart.
List of Similar Compounds
Indole-3-carboxylic acid derivatives
Trifluoromethyl-substituted phenyl compounds
Sulfanyl-substituted indoles
Properties
IUPAC Name |
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2OS/c24-23(25,26)17-11-5-7-13-19(17)27-20(29)14-30-22-16-10-4-6-12-18(16)28-21(22)15-8-2-1-3-9-15/h1-13,28H,14H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNUIEBVLCVOND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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